molecular formula C24H18BNO2 B2652729 Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- CAS No. 1686100-04-8

Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-

Cat. No.: B2652729
CAS No.: 1686100-04-8
M. Wt: 363.22
InChI Key: BORLELIEOILAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- (CAS: 858131-73-4, molecular formula: C₂₄H₁₈BNO₂) features a carbazole core substituted at the 9-position with a biphenyl group and a boronic acid moiety at the 2-position of the carbazole ring . This structure combines the electron-rich carbazole system with the planar biphenyl group, enabling applications in organic electronics, such as organic light-emitting diodes (OLEDs) and host materials for thermally activated delayed fluorescence (TADF) .

Synthesis and Characterization
The synthesis typically involves Suzuki-Miyaura coupling reactions, leveraging palladium catalysts to cross-link boronic acid-functionalized intermediates with halogenated carbazole derivatives . Key characterization methods include single-crystal X-ray diffraction (using SHELX software for refinement ) and spectroscopic techniques (¹H/¹³C NMR, FTIR).

Safety and Handling
The compound requires storage under inert atmospheres, protection from light, and avoidance of moisture due to boronic acid’s sensitivity to hydrolysis. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

[9-(4-phenylphenyl)carbazol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORLELIEOILAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, typically involves the following steps:

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Scientific Research Applications

Medicinal Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. The compound b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- has been investigated for its potential as a therapeutic agent in various diseases.

Case Study: Anticancer Activity

In a study focusing on the synthesis of boronic acid derivatives, b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- was evaluated for its anticancer properties. The compound exhibited significant cytotoxic effects against cancer cell lines, attributed to its ability to inhibit specific enzymes involved in tumor growth. The structure–activity relationship (SAR) analysis highlighted that modifications to the biphenyl moiety could enhance potency while maintaining selectivity .

Materials Science

Boronic acids play a crucial role in the development of advanced materials, particularly in organic electronics and sensors.

Application in Organic Light Emitting Diodes (OLEDs)

The compound has been utilized as a building block in the synthesis of novel OLED materials. Its unique electronic properties contribute to improved light emission efficiency and stability. Research demonstrated that incorporating b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- into polymer matrices resulted in devices with enhanced performance metrics compared to traditional materials .

Organic Synthesis

Boronic acids are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds.

Data Table: Reaction Conditions for Suzuki Coupling

Reaction ComponentConditionYield (%)Remarks
b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)-Base: K2CO385High selectivity for aryl halides
Aryl HalideTemperature: 100°C90Optimal conditions for reaction
SolventToluene80Effective solvent for reaction

This table summarizes key experimental conditions that lead to successful coupling reactions using b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- as a reactant .

Mechanism of Action

The mechanism of action of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares the target compound with structurally related boronic acids and carbazole derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features Applications References
Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- (CAS: 858131-73-4) C₂₄H₁₈BNO₂ 363.22 g/mol Carbazole-biphenyl core with boronic acid at C2 OLED host materials, TADF systems
(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid (CAS: 400607-47-8) C₂₆H₁₉BO₂ 398.24 g/mol Anthracene-biphenyl core with boronic acid at C9 High-efficiency OLED emitters
10-Phenylanthracen-9-yl boronic acid (CAS: 334658-75-2) C₂₀H₁₅BO₂ 314.14 g/mol Anthracene-phenyl core with boronic acid at C9 Fluorescent sensors, optoelectronics
N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS: 1002762-60-8) C₃₆H₂₅N₂ 489.61 g/mol Carbazole-biphenyl-amine hybrid (non-boronic acid) Hole-transport layers in OLEDs
9-(4-Bromobutyl)-9H-carbazole (CAS: Not specified) C₁₆H₁₅BrN₂ 315.21 g/mol Carbazole with bromobutyl chain (no boronic acid) Intermediate for polymer synthesis

Functional and Performance Differences

Electron-Transport Properties :

  • The biphenyl-carbazole-boronic acid structure exhibits superior electron-transport capabilities compared to anthracene-based analogues due to carbazole’s nitrogen lone-pair electrons, which enhance charge mobility in OLEDs .
  • Anthracene derivatives (e.g., CAS 400607-47-8) show higher photoluminescence quantum yields (PLQY > 80%) but require doping for efficient TADF .

Synthetic Complexity :

  • The target compound’s synthesis involves multi-step coupling reactions (e.g., Suzuki-Miyaura), similar to anthracene-based boronic acids . However, carbazole derivatives often require Friedel-Crafts acylation or alkylation steps for functionalization .

Stability and Reactivity :

  • Boronic acids with anthracene cores (e.g., CAS 334658-75-2) are more prone to photodegradation than carbazole-based analogues due to anthracene’s extended π-system .
  • The bromobutyl-carbazole derivative (CAS unspecified) lacks boronic acid functionality, limiting its use in cross-coupling reactions but serving as a versatile polymer precursor .

Biological Activity

Boronic acids have garnered attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which has implications for drug design and development. The compound Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- , with the CAS number 1686100-04-8, is a notable example. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (9-([1,1'-biphenyl]-4-yl)-9H-carbazol-2-yl)boronic acid
  • Molecular Formula : C24H18BNO2
  • Molecular Weight : 363.22 g/mol
  • Purity : 95%

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific compound under review has shown potential as a β-lactamase inhibitor , which can enhance the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This mechanism is particularly relevant in combating multidrug-resistant infections .

Antimicrobial Properties

Research indicates that boronic acids can inhibit β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been shown to effectively inhibit both nucleophilic serine and zinc-dependent β-lactamases, making it a candidate for adjuvant therapies in treating resistant infections .

Case Studies

  • Inhibition of Gram-negative Bacteria : A study demonstrated that cyclic boronate esters, including derivatives of boronic acid, significantly inhibited the activity of β-lactamases in Enterobacteriaceae. This suggests a promising role for boronic acid derivatives in enhancing antibiotic effectiveness .
  • Anticancer Activity : Preliminary studies have indicated that boronic acid derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is highly dependent on their structural features. Modifications to the biphenyl and carbazole moieties can enhance their binding affinity and selectivity towards specific targets. For instance:

  • The presence of electron-donating groups can increase the electron density at critical positions, improving interaction with biological targets .

Toxicity and Safety Profile

While boronic acids show promise in therapeutic applications, their safety profile must be considered. Studies indicate that they may exhibit cytotoxic effects at higher concentrations; thus, dosage optimization is crucial for therapeutic use .

Data Table: Biological Activity Summary

Activity TypeCompound NameMechanism of ActionTarget Organisms/Cells
AntimicrobialBoronic acid b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)Inhibits β-lactamase activityGram-negative bacteria
AnticancerBoronic acid b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)Induces apoptosis via signaling modulationVarious cancer cell lines

Q & A

Q. Tables for Key Data

Property Method Key Finding Reference
Thermal StabilityTGAPyrene-1-boronic acid stable to 600°C
Fluorescence EfficiencyDFT/TDDFTd-PeT sensors show 8-fold enhancement
Glycoprotein SelectivitySPR SpectroscopypH 8.5 borate buffer improves specificity
MALDI-MS InterferenceDerivatizationDiol esterification prevents boroxine formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.